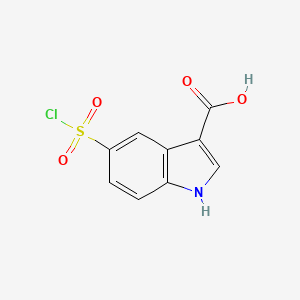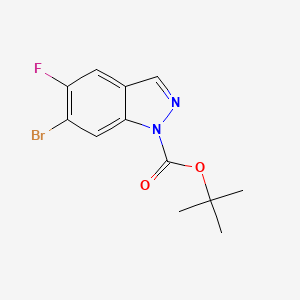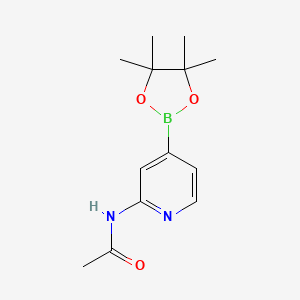
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is an organic compound with the chemical formula C12H17BO2 . It is also known by other names such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-ylpyridin-2-ylacetamide and Pinacolborane . This compound is commonly used as an intermediate in organic synthesis and finds applications in pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
- Single Crystal X-ray Diffraction : This technique allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice. It provides precise bond lengths, angles, and molecular conformations .
Chemical Reactions Analysis
- Coupling Reactions : N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Structural Analysis : A study by Huang et al. (2021) detailed the synthesis and crystal structure of related compounds, highlighting their confirmation by spectroscopy (FTIR, NMR) and mass spectrometry. The molecular structures were further validated through density functional theory (DFT) calculations, consistent with X-ray diffraction results. This study underscores the compounds' chemical stability and structural features (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals : The same study by Huang et al. (2021) also investigated the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties. This analysis is crucial for understanding the reactivity and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Huang et al., 2021).
Potential in Medicinal Chemistry : Research by Menciu et al. (1999) focused on the development of new N-(pyridin-4-yl)-(indol-3-yl)acetamides, aiming to discover novel antiallergic compounds. This study highlighted the potential of such compounds in developing new therapeutic agents, especially in allergy treatment (Menciu et al., 1999).
Application in Coordination Polymers : A study by Al-Fayaad et al. (2020) reported the synthesis of an extended dipyridyl ligand using a compound structurally similar to N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide. This ligand was used to form a two-dimensional coordination polymer with potential applications in material science and catalysis (Al-Fayaad et al., 2020).
Role in Organic Liquid Electrolyte-based Batteries : Research by Kucuk and Abe (2020) explored the use of boron-based compounds, similar in structure to the compound , as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries. This study highlights the potential of such compounds in enhancing the performance of energy storage devices (Kucuk & Abe, 2020).
特性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSZMGQQXZXQKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678208 |
Source


|
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide | |
CAS RN |
1220220-21-2 |
Source


|
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220220-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



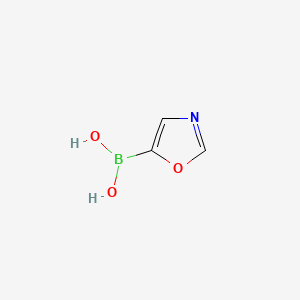
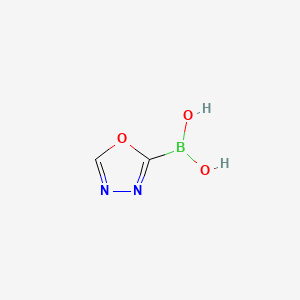
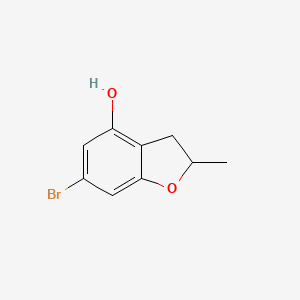

![Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B580712.png)

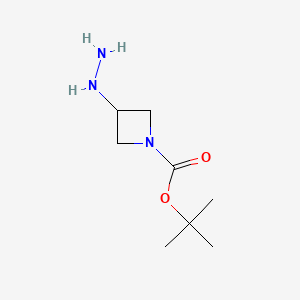
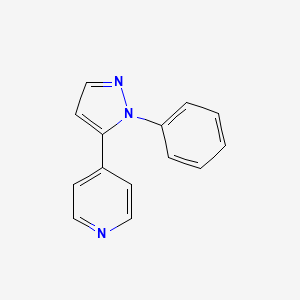

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)
